molecular formula C8H7NO2 B084126 1,4-Dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-88-2

1,4-Dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B084126
CAS RN: 13213-88-2
M. Wt: 149.15 g/mol
InChI Key: SYZIUAAQNFJPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound . It belongs to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

An efficient method for the preparation of a compound of 1,4-Dihydro-2H-3,1-benzoxazin-2-one, also known as DMP-266, is achieved using a cyclization reaction of the amino alcohol intermediate with an alkyl or aryl chloroformate and a base . Another method involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .


Molecular Structure Analysis

The molecular formula of 1,4-Dihydro-2H-3,1-benzoxazin-2-one is C8H7NO2 . Its average mass is 149.147 Da and its monoisotopic mass is 149.047684 Da .


Chemical Reactions Analysis

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine .


Physical And Chemical Properties Analysis

1,4-Dihydro-2H-3,1-benzoxazin-2-one has a density of 1.2±0.1 g/cm3, a boiling point of 205.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.1±3.0 kJ/mol and its flash point is 77.8±21.8 °C . The compound has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

  • Pharmacological Applications : De Marchi et al. (1971) synthesized derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one, finding that one particular compound exhibited anticonvulsant activity and low toxicity in mice, indicating potential applications in the development of anticonvulsant drugs (De Marchi, Tamagnone, & Torielli, 1971).

  • Agricultural and Environmental Applications : Macias et al. (2009) highlighted the phytotoxic, antifungal, antimicrobial, and antifeedant properties of benzoxazinones, including 1,4-benzoxazin-2-one derivatives. These compounds show potential as natural herbicide models and play a significant role in the chemical defense mechanisms of plants (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

  • Synthesis and Applications in Agronomy : Further research by Macias et al. (2006) into the isolation and synthesis of benzoxazinones from the Poaceae family, including 1,4-benzoxazin-2-one derivatives, reveals their utility in agronomy due to their biological properties, such as insecticidal and antifungal effects (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

  • Synthesis for Bioactive Agents : Yu et al. (2017) described a synthetic approach to chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which can be converted into diverse bioactive agents, showing the compound's versatility in drug development (Yu, Huang, & Deng, 2017).

  • Luminescent Materials and Ligands : Wattanathana et al. (2017) discussed the use of 3,4-dihydro-1,3-2H-benzoxazines, a related class of compounds, for applications beyond monomer production, including as luminescent materials and ligands for cations, indicating potential cross-applicability for 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).

properties

IUPAC Name

1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIUAAQNFJPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157363
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-2H-3,1-benzoxazin-2-one

CAS RN

13213-88-2
Record name 1,4-Dihydro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13213-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-2H-3,1-benzoxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-hydroxymethylaniline (25 g), triethylamine (32 ml) and tetrahydrofuran (250 ml) was introduced phosgene generated from trichloromethyl chloroformate (12.2 ml) and active carbon at room temperature with stirring. After stirring for 1 hour at room temperature, the reaction mixture was filtered off and the filtrate was concentrated. The resulting residue was recrystallized from diethyl ether-n-hexane to give 4H-1,2-dihydro-2-oxo-[3,1]benzoxazine (22.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

143 g (0.948 moles) of 2-carbamoyl-benzyl alcohol, 2.3 g (0.0226 moles) of sodium bromide, 6.7 g of Adogen 464 and 806 ml of isopropyl acetate were stirred together in a two liter flask and cooled in a water bath. 504 ml of a 14% w/v solution of sodium hypochlorite (1.0 mole) was added to the stirred mixture over 40 minutes and at 30° C. Vigorous agitation was maintained during the addition and for a further 2 hours. The two-phase reaction mixture was then warmed to 50° C. to dissolve all solids. The organic phase was separated and the medium distilled off. The formed solid was recrystallized from 3 volumes of toluene to form 99 g of the desired product as a pale brown solid; m.p. 112° C.; yield 70%.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
806 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

Methyl chloroformate (1.2 equiv) is added to a solution of a 2-(aminophenyl)alkanol (1 equiv) and DMAP (0.10 equiv) in pyridine (1 M) at 0° C. Additional pyridine is added as needed to keep the precipitates from accumulating. The solution is allowed to warm to room temperature and stirred for 2 hours. Sodium bisulfate (2N) and ethyl acetate are added, resulting in an aqueous layer and a first organic layer. The first organic layer is collected and the aqueous layer extracted with ethyl acetate. The organic layer from that extraction is combined with the first organic layer and that combined organic layer is washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford a solid. To the solid is added potassium carbonate (2 equiv) in DMF (0.5-0.7 M) and that mixture is heated to 100° C. for 1-4 hours. The mixture is cooled and poured into ethyl acetate:water, resulting in a first organic layer and an aqueous layer. The first organic layer is collected and the aqueous layer is extracted with ethyl acetate. The organic layer from that extraction is combined with the collected first organic layer, and the combined organic layers are washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated to afford the 1,4-dihydro-2H-3,1-benzoxazin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(aminophenyl)alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Following general procedure A, starting from (R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one: (63 mg), and 1,4,4-trimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one (67 mg), 55 mg of 1,4,4-trimethyl-7-(3-methyl-4-4R)-1-((R)-5-oxopyrrolidin-3-yl)ethoxy)-3H-imidazo[4,5-c]pyridin-6-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one was synthesized.
Name
(R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4,4-trimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one
Quantity
67 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 2
Reactant of Route 2
1,4-Dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 3
1,4-Dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 4
Reactant of Route 4
1,4-Dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 5
1,4-Dihydro-2H-3,1-benzoxazin-2-one
Reactant of Route 6
1,4-Dihydro-2H-3,1-benzoxazin-2-one

Citations

For This Compound
119
Citations
H Xiong, X Wu, H Wang, S Sun, JT Yu… - Advanced Synthesis & …, 2019 - Wiley Online Library
A transition‐metal‐free reaction of o‐aminoacetophenone N‐tosylhydrazone and CO 2 has been developed, leading to a series of 1,4‐dihydro‐2H‐3,1‐benzoxazin‐2‐ones in …
Number of citations: 18 onlinelibrary.wiley.com
A Klásek, K Kořistek, J Polis, J Košmrlj - Tetrahedron, 2000 - Elsevier
Substituted 3-hydroxyquinoline-2,4(1H,3H)-diones 3 were transformed into 3-acyloxy-1,3-dihydro-2H-indol-2-ones 4 and isomeric 4-acyl-1,4-dihydro-3,1-benzoxazin-2-ones 5. The …
Number of citations: 59 www.sciencedirect.com
P DallaáCroce, CL Rosa - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones 2c-g easily undergo thermal carbon dioxide extrusion leading to the aza-ortho-xylylenes 3c–g. …
Number of citations: 39 pubs.rsc.org
X Zhang, P Wang, X Niu, Z Li, X Fan… - Chinese Journal of …, 2016 - Elsevier
An efficient, economical, and phosgene-free approach was developed for the preparation of 1,4-dihydro-2H-3,1-benzoxazin-2-one from 2-aminobenzyl alcohol. In terms of its key …
Number of citations: 2 www.sciencedirect.com
K Kobayashi, S Fukamachi, A Kobayashi… - Helvetica Chimica …, 2012 - Wiley Online Library
The one‐pot synthesis of 4‐aryl‐1,4‐dihydro‐2‐thioxo‐2H‐3,1‐benzoxazine‐4‐acetic acid derivatives 2 was achieved in good yields by the reaction of aryl(2‐isothiocyanatophenyl)…
Number of citations: 3 onlinelibrary.wiley.com
S Cenini, S Console, C Crotti, S Tollari - Journal of organometallic …, 1993 - Elsevier
The reductive carbonylation of o-nitrobenzylalcohols, o-NO 2 C 6 H 4 CR 1 R 2 OH [R 1  R 2  H (1); R 1  R 2  CH 3 (2); R 1  H, R 2  CH 3 (3); R 1  H, R 2  C 6 H 5 (4)], …
Number of citations: 5 www.sciencedirect.com
F De Marchi, GF Tamagnone, MV Torrielli - Journal of Pharmaceutical …, 1971 - Elsevier
Some 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives were synthesized and tested for pharmacological activity. 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one (Compound …
Number of citations: 3 www.sciencedirect.com
YM Yu, YN Huang, J Deng - Organic letters, 2017 - ACS Publications
A facile synthetic approach to a series of chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives has been described. This transformation is achieved through the …
Number of citations: 28 pubs.acs.org
F De Marchi, G Tamagnone - The Journal of Organic Chemistry, 1969 - ACS Publications
Melting points were determined with a Mel-temp apparatus and are uncorreeted. The nmr spectra were run on a Varían A-60 spectrometer, and the uv spectra were recorded with a …
Number of citations: 6 pubs.acs.org
Q Xie, HJ Long, QY Zhang, P Tang… - The Journal of Organic …, 2019 - ACS Publications
The catalytic asymmetric halocyclization of alkene is a powerful and straightforward strategy for the synthesis of chiral heterocyclic compounds. Herein, an effective approach to chiral …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.